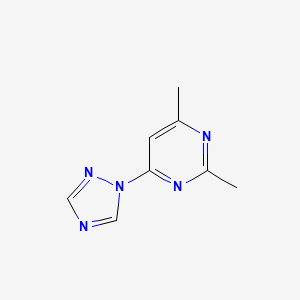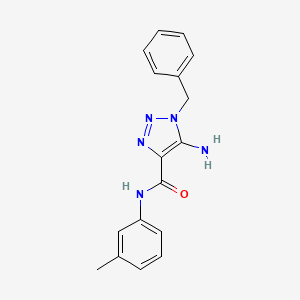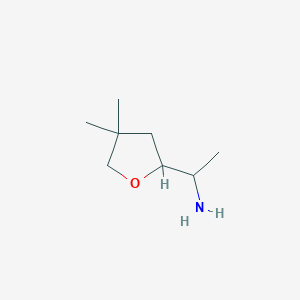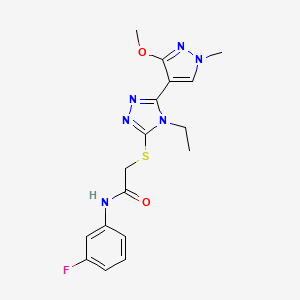![molecular formula C8H10ClF3N2O B2643859 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856097-87-4](/img/structure/B2643859.png)
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is a synthetic compound that belongs to the class of pyrazole derivatives. It has been extensively studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In
作用機序
The mechanism of action of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in signal transduction pathways. By inhibiting protein kinases, the compound disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells, leading to their death. It is also believed to interfere with the biosynthesis of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. In addition, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in signal transduction pathways. By inhibiting protein kinases, the compound disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells, leading to their death.
実験室実験の利点と制限
One of the advantages of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole is its potent antitumor activity against various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, the compound is relatively new and its full range of applications and limitations are not yet fully understood. Further research is needed to fully explore its potential applications and limitations.
将来の方向性
There are several future directions for research on 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. Further research is needed to fully explore its mechanism of action and potential therapeutic effects in these conditions. Another area of interest is its potential as a herbicide against various weeds. Further research is needed to fully explore its efficacy and safety in agricultural applications. Additionally, the compound may have potential applications in other fields such as materials science and nanotechnology. Further research is needed to fully explore its potential applications in these areas.
合成法
The synthesis of 4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole involves the reaction between 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine and 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 2-fluoroethyl bromide to obtain the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, it has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease. In biochemistry, it has been used as a tool to study the role of protein kinases in signal transduction pathways. In agriculture, it has been tested for its efficacy as a herbicide against various weeds.
特性
IUPAC Name |
4-chloro-3-(2,2-difluoroethoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2O/c9-6-3-14(2-1-10)13-7(6)4-15-5-8(11)12/h3,8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHNLUFAKCLTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-{5-[(acetyloxy)methyl]-2-furyl}acrylic acid](/img/structure/B2643781.png)
![(Z)-2-Methyl-4-oxo-6-[(5S,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2643783.png)

![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2643786.png)

![3-(3-Chlorophenyl)-2-[(3-chlorophenyl)methyl]propanoic acid](/img/structure/B2643788.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643789.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2643790.png)

![4-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2643794.png)
![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2643795.png)
![{[4-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(ethyl)amine](/img/structure/B2643796.png)
![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643797.png)
